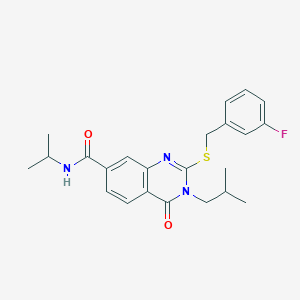
2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115382-66-5) is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26FN3O2S, with a molecular weight of 427.5 g/mol . The compound features a quinazoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O2S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1115382-66-5 |
Antimycobacterial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimycobacterial properties. For instance, compounds with similar structural motifs have been shown to inhibit Mycobacterium tuberculosis growth effectively. The structure-activity relationship studies suggest that specific functional groups, such as thio and fluorobenzyl moieties, enhance the potency against mycobacteria by modulating interactions with bacterial enzymes.
In a comparative study involving various quinazoline derivatives, it was found that modifications at the 3-position significantly influenced antimycobacterial activity. Specifically, the introduction of electron-withdrawing groups at this position improved the inhibitory effects on M. tuberculosis thymidylate kinase, an essential enzyme for bacterial DNA synthesis .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against human cell lines (e.g., MRC-5 fibroblasts). Preliminary findings suggest that while some analogues exhibit low cytotoxicity, others may show mutagenic properties as indicated by the Ames test. The balance between antimicrobial efficacy and cytotoxicity is crucial for developing safe therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazoline derivatives helps in optimizing their biological activity. Key observations include:
- Substituent Effects : The presence of a fluorine atom in the benzyl group enhances lipophilicity and may facilitate better membrane permeability.
- Thio Group Influence : The thioether linkage contributes to improved binding affinity towards target enzymes due to increased electron density.
- Isopropyl Group Role : The isopropyl moiety may provide steric hindrance that influences the conformational flexibility of the molecule, impacting its interaction with biological targets.
Case Studies
A notable case study involved a series of thio-substituted quinazolinones where structural modifications led to varying degrees of antimycobacterial activity. The most potent compound demonstrated submicromolar activity against M. tuberculosis, highlighting the importance of specific structural features in enhancing biological efficacy .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-14(2)12-27-22(29)19-9-8-17(21(28)25-15(3)4)11-20(19)26-23(27)30-13-16-6-5-7-18(24)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIDRDNUVYGPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














